![molecular formula C12H23NO4 B1445714 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid CAS No. 204514-21-6](/img/structure/B1445714.png)
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid
Overview
Description
“2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid” is a chemical compound with the CAS Number: 204514-21-6 . It has a molecular weight of 245.32 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-{[(tert-butoxycarbonyl)amino]methyl}-2-ethylbutanoic acid” and its InChI Code is "1S/C12H23NO4/c1-6-12(7-2,9(14)15)8-13-10(16)17-11(3,4)5/h6-8H2,1-5H3,(H,13,16)(H,14,15)" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.32 . It is typically stored at 4°C and is available in powder form .Scientific Research Applications
Peptide Synthesis
This compound is commonly used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide synthesis. It prevents unwanted side reactions and can be removed gently under acidic conditions without affecting the peptide chain .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to create derivatives that may have biological activity. Its structure allows for the introduction of the Boc-protected amino group into other molecules, which is a crucial step in the development of new drugs .
Material Science
The Boc group in this compound is also significant in material science. It can be used to modify the surface properties of materials, such as increasing hydrophobicity or altering the interaction with other chemicals, which is essential for developing new materials with specific characteristics .
Organic Synthesis
As a building block in organic synthesis, this compound can be used to construct more complex molecules. Its reactive groups make it a versatile reagent for forming bonds with other organic compounds, leading to a wide range of potential products .
Bioconjugation
This compound plays a role in bioconjugation techniques, where it is used to attach various biomolecules to one another or to other materials. This is particularly useful in creating targeted drug delivery systems .
Agricultural Research
In agricultural research, derivatives of this compound can be synthesized to create new pesticides or herbicides. The Boc-protected amino group can be incorporated into molecules that interact with specific biological targets in pests or weeds .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-ethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-12(7-2,9(14)15)8-13-10(16)17-11(3,4)5/h6-8H2,1-5H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGZMMZGWAGCSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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